

Technical Guide: Solubility & Handling of 5-Chloro-2-Fluorophenacyl Bromide

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Compound of Interest

Compound Name: 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone

CAS No.: 725743-40-8

Cat. No.: B2890519

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Executive Summary

5-Chloro-2-fluorophenacyl bromide is a highly reactive

-haloketone intermediate used primarily in the synthesis of fused heterocycles (e.g., imidazopyridines, thiazoles) and bioactive scaffolds. Its dual-halogenated aromatic ring imparts significant lipophilicity, while the

-bromo ketone motif acts as a potent electrophile.

Critical Safety Warning: This compound is a severe lachrymator and alkylating agent. All solubility experiments must be conducted in a certified chemical fume hood. Glassware must be chemically neutralized before removal from the hood.

Physicochemical Profile

Understanding the structural drivers of solubility is essential when empirical data is limited.

Property	Value / Characteristic	Impact on Solubility
Structure	-Bromoacetophenone core with 5-Cl, 2-F substitution	High affinity for halogenated and polar aprotic solvents.
Molecular Weight	~251.48 g/mol	Moderate size; kinetics of dissolution are generally fast.
Physical State	Crystalline Solid (White to off-white)	Requires energy (heat/sonication) to overcome lattice energy in non-polar solvents.
Polarity	Moderate (Dipole from C=O, C-F, C-Cl, C-Br)	Soluble in polar aprotic media; poor solubility in pure water.
Reactivity	High (active)	Avoid: Nucleophilic solvents (primary amines, thiols) or basic alcohols for long-term storage.

Solubility Landscape

The following data synthesizes empirical trends from the phenacyl bromide class (e.g., 4-chlorophenacyl bromide) and specific structural analysis of the 5-chloro-2-fluoro analog.

A. Primary Solvent Classes

Solvent Class	Specific Solvents	Solubility Rating	Application Context
Halogenated	Dichloromethane (DCM), Chloroform ()	Excellent (>100 mg/mL)	Ideal for extraction, transport, and initial dissolution.
Polar Aprotic	DMSO, DMF, Acetonitrile (MeCN)	High (>50 mg/mL)	Preferred media for nucleophilic substitution () reactions.
Ethers	THF, 1,4-Dioxane, Diethyl Ether	Good (20–50 mg/mL)	Useful for Grignard reactions or low-temp lithiation; Ether is good for precipitation.
Esters	Ethyl Acetate (EtOAc)	Moderate-Good	Standard solvent for TLC spotting and column chromatography.
Alcohols	Methanol, Ethanol, Isopropanol	Temperature Dependent	Recrystallization: Soluble when hot, sparingly soluble when cold. Risk: Solvolysis over time.
Hydrocarbons	Hexanes, Heptane, Pentane	Poor (<1 mg/mL)	Used as an anti-solvent to precipitate the product from EtOAc or DCM.
Aqueous	Water	Insoluble	Product precipitates immediately; water is used to wash away inorganic salts.

B. Stability in Solution

- In Alcohols: Stable for short durations (e.g., during recrystallization). Prolonged storage in Methanol/Ethanol can lead to hemiketal formation or slow solvolysis, especially if traces of acid/base are present.
- In DMSO/DMF: Stable at room temperature. Heating $>80^{\circ}\text{C}$ for extended periods can cause decomposition (oxidative degradation).
- In Acetone: Avoid using acetone with strong bases, as it can condense with the ketone.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating method to determine exact solubility for your specific batch/purity.

- Preparation: Weigh 100 mg of 5-chloro-2-fluorophenacyl bromide into a pre-tared 4 mL vial.
- Addition: Add the target solvent in 100 μL increments using a micropipette.
- Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.
- Observation: Check for clarity. If solid remains, repeat step 2.
- Calculation:
- Validation: Cool the solution to 4°C . If precipitation occurs, the room temperature solubility is close to saturation.

Protocol B: Recrystallization (Purification)

The standard method to remove impurities using solubility differentials.

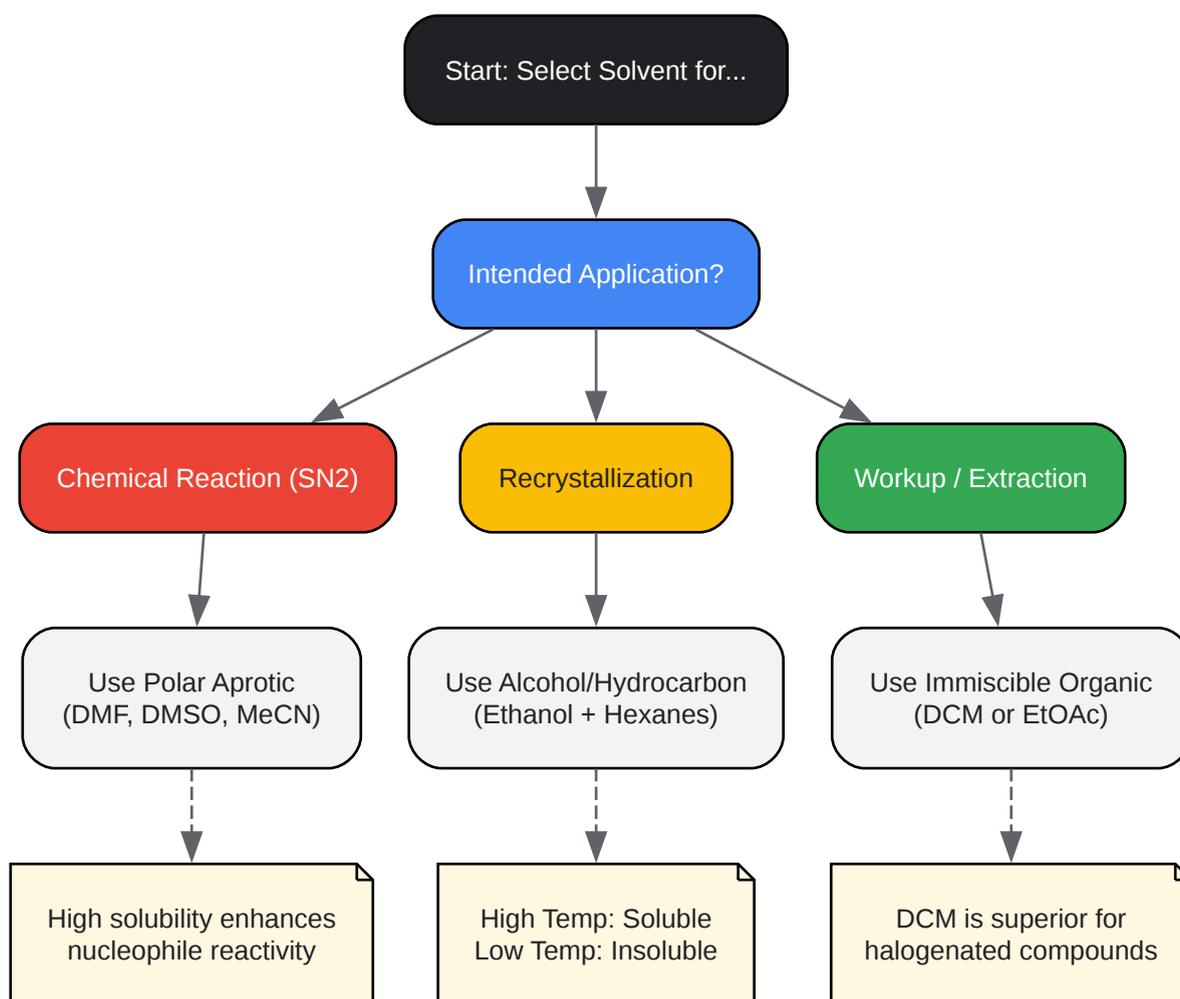
- Dissolution: Dissolve crude solid in minimal boiling Ethanol (or Methanol).
- Filtration: If insoluble particles remain (inorganic salts), filter rapidly while hot.

- Crystallization: Remove from heat. Add Hexane dropwise until a faint turbidity persists.
- Cooling: Allow to cool to room temperature undisturbed, then place in an ice bath (0°C) for 1 hour.
- Collection: Filter crystals via vacuum filtration. Wash with cold Hexane/Ethanol (9:1 ratio).

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in choosing the correct solvent based on the intended application.



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Caption: Decision matrix for selecting the optimal solvent system based on experimental goals.

Figure 2: Lachrymator Neutralization Workflow

Handling this compound requires a specific decontamination workflow to ensure safety.



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Caption: Mandatory decontamination protocol to neutralize lachrymatory residues before glassware cleaning.

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